

CAS 1211535-95-3 structural information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-(Trifluoromethyl)pyridazine-3-carboxylic acid
Cat. No.:	B1434585

[Get Quote](#)

An In-Depth Technical Guide to GSK2830371: A Potent Allosteric Inhibitor of Wip1 Phosphatase For Researchers, Scientists, and Drug Development Professionals

Editorial Note: The initial query for CAS 1211535-95-3 identified "**5-(Trifluoromethyl)pyridazine-3-carboxylic acid**"^[1]. However, a comprehensive analysis of pharmacological data suggests a likely intended focus on the well-characterized Wip1 phosphatase inhibitor, GSK2830371, which is associated with CAS 1404456-53-6^{[2][3][4]}. This guide will provide an in-depth technical overview of GSK2830371.

Introduction to GSK2830371

GSK2830371 is a potent and selective, orally bioavailable, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg²⁺/Mn²⁺ dependent 1D (PPM1D)^{[2][4]}. Wip1 is a serine/threonine phosphatase that plays a critical role in the regulation of cellular stress signaling pathways, and its overexpression is implicated in various cancers. GSK2830371 has emerged as a valuable tool for studying the function of Wip1 and as a potential therapeutic agent.

Chemical and Physical Properties

GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide. Its chemical and physical properties are summarized in the table below.

Property	Value
CAS Number	1404456-53-6[2][3][4]
Molecular Formula	C ₂₃ H ₂₉ ClN ₄ O ₂ S[2][4]
Molecular Weight	461.02 g/mol [2][4]
Purity	≥98%[4]
Solubility	Soluble to 100 mM in DMSO and to 50 mM in ethanol[4]
Storage	Store at -20°C[4]

Mechanism of Action: Allosteric Inhibition of Wip1

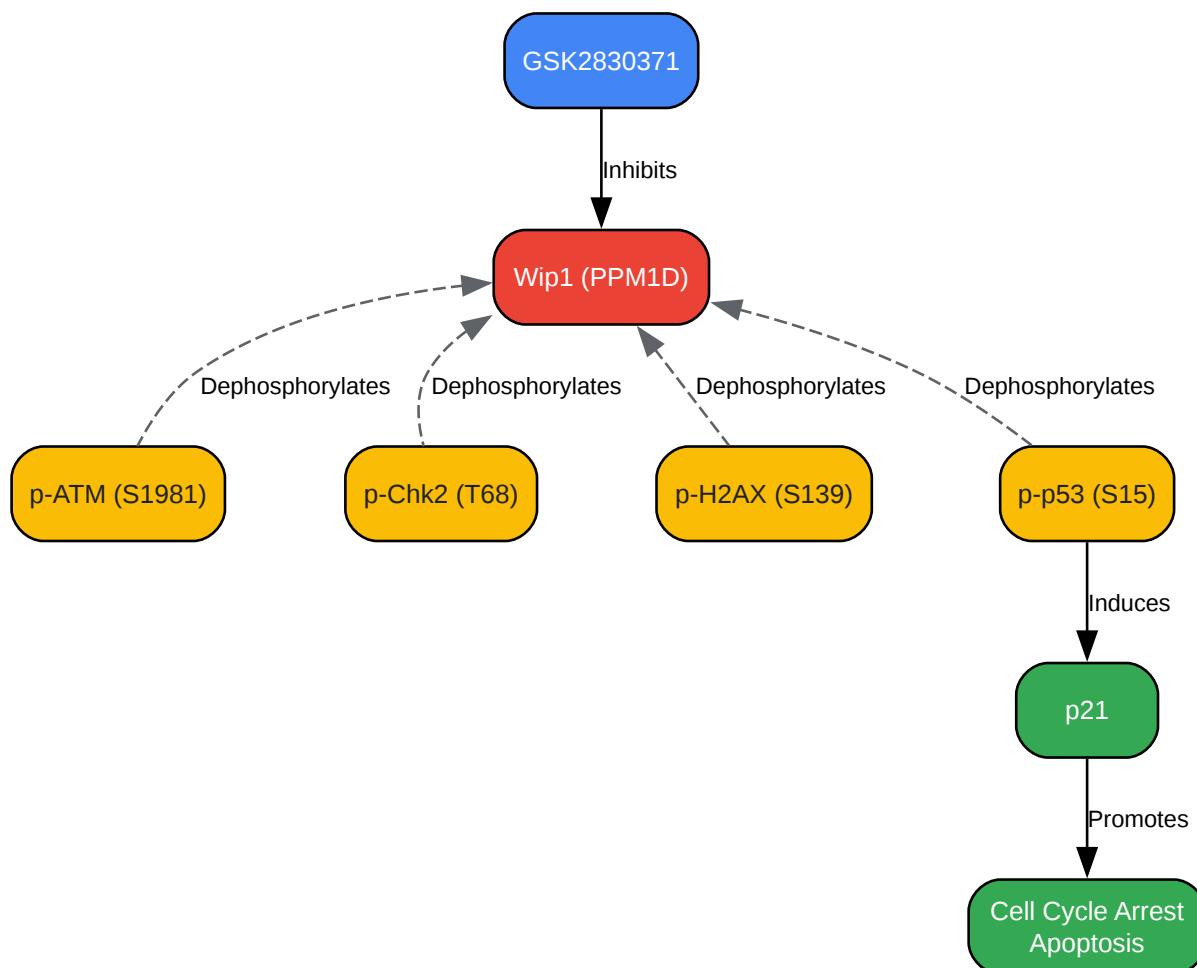
GSK2830371 functions as a reversible and substrate-noncompetitive inhibitor of Wip1. It exerts its inhibitory effect through an allosteric mechanism, binding to the 'flap' subdomain of the Wip1 phosphatase, a region outside of the catalytic site[5]. This binding event induces a conformational change in the enzyme, leading to the inhibition of its phosphatase activity.

Interestingly, in addition to its direct inhibitory action, GSK2830371 also promotes the ubiquitination-dependent degradation of the Wip1 protein, leading to a downregulation of its cellular levels. This effect on protein stability is not observed at the mRNA level. The proteasome inhibitor MG-132 can prevent this GSK2830371-induced degradation of Wip1.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of GSK2830371.

Biological Effects and Therapeutic Potential


By inhibiting Wip1, GSK2830371 effectively enhances the phosphorylation of multiple Wip1 substrates. This leads to the activation of key signaling pathways involved in DNA damage response and tumor suppression.

Key Substrates and Pathway Activation

In cellular models, GSK2830371 treatment leads to a concentration-dependent increase in the phosphorylation of several critical proteins, including:

- p53 (at Serine 15)[\[2\]](#)[\[3\]](#)
- Chk2 (at Threonine 68)[\[2\]](#)
- H2AX (at Serine 139)[\[2\]](#)
- ATM (at Serine 1981)[\[2\]](#)

The increased phosphorylation of p53 at Ser15 leads to its stabilization and the activation of the p53 pathway, as evidenced by the increased levels of the downstream target p21[\[3\]](#).

[Click to download full resolution via product page](#)

Caption: GSK2830371-mediated signaling pathway.

Antiproliferative Activity

GSK2830371 demonstrates selective antiproliferative activity in a subset of lymphoid cell lines that possess a wild-type TP53 allele[2]. In Wip1-amplified breast carcinoma cell lines such as MCF7 and MX-1, it exhibits concentration-dependent growth inhibitory effects[3]. The 50% growth inhibitory concentration (GI_{50}) in MCF-7 cells is 2.65 μ M[3].

Furthermore, co-treatment of GSK2830371 with chemotherapeutic agents like doxorubicin results in a synergistic antiproliferative effect in DOHH2 and MX-1 tumor cells[2]. It also potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner[4].

In Vivo Efficacy

In vivo studies using DOHH2 tumor xenograft models have shown that oral administration of GSK2830371 can inhibit tumor growth[2]. Treatment with GSK2830371 in these models leads to increased phosphorylation of Chk2 (T68) and p53 (S15) and a decrease in Wip1 protein concentrations within the tumors[2].

Experimental Protocols

In Vitro Wip1 Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of GSK2830371 against Wip1 phosphatase.

Materials:

- Recombinant Wip1 enzyme
- Fluorescein diphosphate (FDP) substrate
- Assay buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA[2]
- GSK2830371
- DMSO
- Microplate reader with fluorescence detection (485 nm excitation / 530 nm emission)

Procedure:

- Prepare serial dilutions of GSK2830371 in DMSO.
- In a microplate, add the GSK2830371 dilutions or DMSO (for control).
- Add 50 µM FDP substrate to each well.
- Initiate the reaction by adding 10 nM Wip1 in assay buffer.
- Incubate at room temperature.

- Measure the fluorescent signal on a microplate reader at 485 nm excitation and 530 nm emission[2].
- Calculate the IC_{50} value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Western Blot Analysis for Phospho-protein Levels

This protocol outlines the steps to assess the effect of GSK2830371 on the phosphorylation of Wip1 substrates in a cellular context.

Materials:

- MCF7 breast carcinoma cells (or other relevant cell line)
- Cell culture medium and supplements
- GSK2830371
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies against p-p53 (S15), p-Chk2 (T68), and total p53 and Chk2
- Secondary antibodies (HRP-conjugated)
- Chemiluminescent substrate
- Western blot equipment

Procedure:

- Seed MCF7 cells in culture plates and allow them to adhere.
- Treat the cells with various concentrations of GSK2830371 (e.g., 0.04 to 9 μ M) for a specified time (e.g., 8 hours)[3].
- Lyse the cells and collect the protein lysates.

- Determine the protein concentration of each lysate.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane and incubate with the desired primary antibodies.
- Wash the membrane and incubate with the appropriate secondary antibodies.
- Develop the blot using a chemiluminescent substrate and image the results.
- Analyze the changes in the levels of phosphorylated proteins relative to the total protein levels.

Quantitative Data Summary

Parameter	Value	Cell Line/System	Reference
IC ₅₀ (Wip1, FDP substrate)	6 nM	In vitro	[2][3][4]
IC ₅₀ (Wip1, p-p38 MAPK substrate)	13 nM	In vitro	[3]
GI ₅₀	2.65 μM ± 0.54	MCF-7 cells	[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1211535-95-3|5-(Trifluoromethyl)pyridazine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]

- 5. Crystal structure and mechanistic studies of the PPM1D serine/threonine phosphatase catalytic domain - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS 1211535-95-3 structural information]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1434585#cas-1211535-95-3-structural-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com